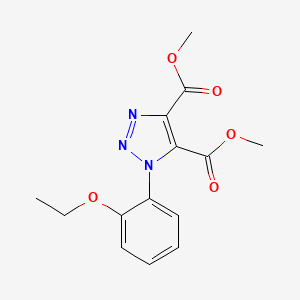

dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 2-ethoxyphenyl substituent at the N(1) position and two methyl ester groups at C(4) and C(5). Its structure enables diverse applications, including enzyme inhibition and anticancer activity, depending on substituent modifications .

Properties

IUPAC Name |

dimethyl 1-(2-ethoxyphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-4-22-10-8-6-5-7-9(10)17-12(14(19)21-3)11(15-16-17)13(18)20-2/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWNIWUQHIJYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

Preparation of Azide: The starting material, 2-ethoxyphenyl azide, is synthesized by reacting 2-ethoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

Cycloaddition Reaction: The azide is then reacted with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst to form the triazole ring.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Analogues :

- Dimethyl 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Synthesized via solvent-free 1,3-dipolar cycloaddition (93% yield).

- Dimethyl 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate : Exhibits reduced xanthine oxidase (XO) inhibition (IC50 = 0.73 μM) compared to brominated analogues, suggesting halogen size impacts enzyme binding .

- Dimethyl 1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate : Incorporates a benzothiazole-piperazine moiety, achieving 92–94% yields. This hybrid demonstrates potent anticancer activity (IC50 < 10 μM against MCF-7 cells) due to enhanced cellular uptake .

Ester Group Modifications

Methyl vs. Ethyl Esters :

- Diethyl 1-(2-Oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate : Ethyl esters exhibit slower reduction kinetics with NaBH4 compared to methyl esters, attributed to steric hindrance .

- Dimethyl vs. Diethyl 1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-... : Ethyl derivatives (δH 1.24–1.33 ppm for CH3) show distinct <sup>1</sup>H-NMR splitting patterns vs. methyl esters (δH 3.97–4.00 ppm) .

Table 2: Spectroscopic and Reactivity Differences

Biological Activity

Dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of organic azides with dimethyl acetylenedicarboxylate via thermal cycloaddition. This method allows for the efficient formation of the triazole ring under mild conditions. The general synthetic route can be summarized as follows:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the ethoxyphenyl group in dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is believed to enhance its interaction with microbial targets.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Dimethyl 1-(2-Ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | E. coli | 15 |

| Dimethyl 1-(2-Ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | S. aureus | 18 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has shown promising results in inhibiting cancer cell proliferation in vitro. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 10 μM across different cell lines.

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be attributed to several mechanisms:

-

Enzyme Inhibition : The triazole ring is known to interact with various enzymes involved in cellular processes. For instance:

- Cholinesterase Inhibition : It has been reported that triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

Enzyme Inhibition (%) AChE 70 BuChE 65 - Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives including dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate against various cancer cell lines. The findings indicated a significant reduction in cell viability compared to untreated controls.

"The synthesized triazoles exhibited potent cytotoxicity against multiple cancer cell lines with minimal toxicity towards normal cells" .

Q & A

Q. What are the optimal synthetic routes for dimethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction yields be improved?

A common approach involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using substituted precursors. For example, refluxing intermediates like substituted hydrazides in polar solvents (e.g., DMSO) under reduced pressure, followed by crystallization in water-ethanol mixtures, yields triazole derivatives with ~65% efficiency . To optimize yields, variables like solvent polarity, reaction time, and temperature gradients should be systematically tested. Multi-step purification (e.g., column chromatography followed by recrystallization) may enhance purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : Analyze the aromatic region (δ 6.5–8.5 ppm) for the 2-ethoxyphenyl substituent and ester methyl groups (δ 3.7–4.0 ppm for methoxy protons).

- IR : Look for carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹.

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula (C₁₄H₁₅N₃O₅). Cross-validation with computational simulations (DFT) improves accuracy .

Q. What are the key challenges in characterizing crystallographic properties of this compound?

Single-crystal X-ray diffraction requires high-purity crystals. Triclinic systems (space group P1) with unit cell parameters (e.g., a = 8.05 Å, b = 9.69 Å, c = 11.19 Å) and angles (α = 106.4°, β = 91.8°, γ = 98.6°) are typical for triazole derivatives. Challenges include resolving disorder in ethoxyphenyl groups and refining hydrogen bonding networks (e.g., O5—C9—C8 angles of 111.5°) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and regioselectivity during synthesis?

Density Functional Theory (DFT) calculations can model transition states and electron density distributions. For example, Fukui indices identify nucleophilic/electrophilic sites on the triazole core, guiding substitutions. Reaction path searches using quantum chemical methods (e.g., IRC analysis) help optimize pathways and reduce trial-and-error experimentation .

Q. What methodologies resolve contradictions in biological activity data for triazole derivatives?

- Dose-response assays : Test cytotoxicity across multiple cell lines (e.g., IC₅₀ values) to differentiate target-specific vs. nonspecific effects.

- Molecular docking : Compare binding affinities with homologous enzymes (e.g., cytochrome P450) to validate mechanistic hypotheses.

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 1,2,4-triazoles) to identify trends in substituent effects .

Q. How can reactor design and process control enhance scalability of triazole synthesis?

Continuous-flow reactors improve heat/mass transfer for exothermic cycloadditions. Key parameters include:

- Residence time : Optimized via flow rate adjustments (e.g., 0.5–2 mL/min).

- Catalyst immobilization : Use heterogeneous catalysts (e.g., Cu nanoparticles on silica) to minimize purification steps.

- In-line analytics : UV-Vis or FTIR probes monitor reaction progression in real time .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.